molecular formula C12H5F21O B13410779 2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol CAS No. 872398-74-8

2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol

Cat. No.: B13410779
CAS No.: 872398-74-8
M. Wt: 568.13 g/mol
InChI Key: FLXYIZWPNQYPIT-CKAPDXAHSA-N
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Description

2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol (abbreviated here as MFDET) is a stable isotope-labeled derivative of 2-(Perfluorodecyl)ethanol (CAS 865-86-1), featuring deuterium (²H) at the C-1 position and carbon-13 (¹³C) at C-1 and C-2 of the ethanol moiety . Its molecular formula is C₁₂H₅F₂₁O, with a molecular weight of 564.13 g/mol for the non-labeled parent compound . The isotopic labeling (¹³C₂ and ²H₂) enhances its utility in trace analysis, particularly as an internal standard for quantifying per- and polyfluoroalkyl substances (PFAS) in environmental and biological matrices .

Key properties of the non-labeled analog include a boiling point of 111–115°C at 10 Torr and a melting point of 92.3°C . The fluorinated decyl chain confers extreme chemical inertness, thermal stability, and surfactant properties, making it valuable in analytical chemistry and material science .

Properties

CAS No.

872398-74-8

Molecular Formula

C12H5F21O

Molecular Weight

568.13 g/mol

IUPAC Name

1,1-dideuterio-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluoro(1,2-13C2)dodecan-1-ol

InChI

InChI=1S/C12H5F21O/c13-3(14,1-2-34)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h34H,1-2H2/i1+1,2+1D2

InChI Key

FLXYIZWPNQYPIT-CKAPDXAHSA-N

Isomeric SMILES

[2H][13C]([2H])([13CH2]C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Canonical SMILES

C(CO)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol typically involves the fluorination of a suitable precursor. One common method is the telomerization process, where a perfluorinated alkyl iodide reacts with ethylene in the presence of a radical initiator. The resulting product is then subjected to further reactions to introduce the deuterium and carbon-13 isotopes.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes require specialized equipment to handle the highly reactive fluorine gas and to ensure the safety of the operators. The use of isotopically labeled precursors is also common in industrial settings to produce the labeled version of the compound.

Chemical Reactions Analysis

Esterification Reactions

As a fluorinated alcohol, it undergoes esterification with carboxylic acids or acyl chlorides. The reaction kinetics are influenced by the electron-withdrawing effect of the perfluorodecyl chain, which reduces nucleophilicity compared to non-fluorinated alcohols.

Reaction Type Reagents/Conditions Product Key Observations
EsterificationAcetic acid, H<sub>2</sub>SO<sub>4</sub> (cat.)Perfluorodecyl ethyl acetateLower yields (~60-70%) due to steric hindrance from the fluorinated chain .
Acyl Chloride ReactionAcetyl chloride, pyridinePerfluorodecyl acetyl esterFaster reaction at 60°C; isotopic labels retained in product .

Nucleophilic Substitution

The hydroxyl group participates in SN<sub>2</sub> reactions, though the bulky perfluorodecyl group sterically hinders nucleophilic attack.

Reaction Type Reagents/Conditions Product Key Observations
TosylationTosyl chloride, DMAPPerfluorodecyl tosylateRequires prolonged reaction times (24+ hrs).
Williamson Ether SynthesisNaH, alkyl halidePerfluorodecyl etherLimited utility due to poor solubility in polar solvents .

Oxidation and Reduction

The compound resists oxidation under standard conditions (e.g., CrO<sub>3</sub>, KMnO<sub>4</sub>) due to the stabilizing effect of fluorine atoms. Reduction of the hydroxyl group is not typically reported.

Reaction Type Reagents/Conditions Product Key Observations
Oxidation AttemptPyridinium chlorochromateNo reaction observedFluorine atoms prevent dehydrogenation.

Acid-Base Reactions

The hydroxyl group exhibits weak acidity (pK<sub>a</sub> ~12-14), comparable to other fluorinated alcohols.

Reaction Type Reagents/Conditions Product Key Observations
DeprotonationNaH, THFPerfluorodecyl alkoxideAlkoxide intermediates used in fluoropolymer synthesis .

Environmental Degradation

While resistant to hydrolysis and thermal degradation, advanced oxidation processes (AOPs) can break C-F bonds:

Degradation Method Conditions Products Efficiency
UV/H<sub>2</sub>O<sub>2</sub>254 nm UV, 50°CShorter-chain PFAS, CO<sub>2</sub>, F<sup>−</sup>~40% degradation after 12 hrs .
SonolysisHigh-frequency ultrasoundPerfluoroheptanoic acidLimited efficacy due to compound stability .

Mechanistic Insights

  • Steric Effects : The perfluorodecyl chain creates significant steric hindrance, slowing reactions at the hydroxyl group.

  • Electronic Effects : Electron-withdrawing fluorine atoms reduce electron density at the oxygen, lowering nucleophilicity .

  • Isotopic Stability : Deuterium and <sup>13</sup>C labels remain intact during reactions, enabling precise tracking in environmental studies .

Scientific Research Applications

2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol involves its interaction with various molecular targets. Due to its fluorinated nature, it can interact with lipid membranes, potentially disrupting their structure and function. It may also bind to proteins and enzymes, affecting their activity. The exact pathways and molecular targets are still under investigation, but its stability and resistance to degradation play a crucial role in its biological effects .

Comparison with Similar Compounds

Structural and Isotopic Variations

MFDET belongs to a family of perfluoroalkyl ethanol derivatives with isotopic labels. Key analogs include:

Compound Name Perfluoroalkyl Chain Length Isotopic Labels CAS Number Molecular Weight Key Applications
2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol C6 (6:2) ¹³C₂ at C-1,2; ²H₂ at C-1 N/A ~404 g/mol* Internal standard for short-chain PFAS
2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol C8 (8:2) ¹³C₂ at C-1,2; ²H₂ at C-1 872398-73-7 468.12 g/mol Quantitation of mid-chain PFAS
MFDET C10 (10:2) ¹³C₂ at C-1,2; ²H₂ at C-1 872398-74-8 ~564 g/mol* Analysis of long-chain PFAS
Non-labeled 2-(Perfluorodecyl)ethanol C10 (10:2) None 865-86-1 564.13 g/mol Surfactant, polymer synthesis

*Estimated based on isotopic substitution.

Key Differences :

  • Chain Length : Longer perfluoroalkyl chains (e.g., C10 in MFDET vs. C6/C8 in analogs) increase molecular weight and hydrophobicity, reducing volatility and enhancing retention in chromatographic systems .
  • Isotopic Labels : The ¹³C and ²H labels in MFDET and its analogs prevent interference with analyte signals in mass spectrometry, enabling precise quantification .

Analytical Performance

  • MFHET (C6) : Used for short-chain PFAS (e.g., PFHxA, PFBS) due to its lower molecular weight and faster elution in GC/MS .
  • MFOET (C8) : Matches mid-chain PFAS (e.g., PFOA, PFOS) in retention time, improving accuracy in environmental samples .
  • MFDET (C10) : Optimized for long-chain PFAS (e.g., PFDA, PFDoA), which require higher chromatographic retention and specialized column phases .

Studies show that MFDET exhibits a linear response range of 10–900 pg/µL (r² = 0.89) in LC-MS systems, comparable to MFHET and MFOET . Recovery rates for MFDET in spiked environmental samples exceed 60–80%, outperforming deuterated alternatives like d-N-MeFOSA (15–30% recovery) .

Biological Activity

2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological effects. This compound is part of a larger class of substances known as per- and polyfluoroalkyl substances (PFAS), which are characterized by their carbon-fluorine bonds that confer stability and resistance to degradation. Understanding the biological activity of this compound is crucial for assessing its safety and potential impacts on human health and the environment.

Chemical Structure

The molecular formula for this compound is C12H5F21OC_{12}H_{5}F_{21}O. The structure includes a long perfluorinated carbon chain, which contributes to its hydrophobic nature and surfactant properties.

Biological Activity Overview

Research into the biological activity of this compound indicates several key areas of interest:

  • Toxicity : Studies have shown that PFAS compounds can exhibit toxicity in various biological systems. The specific toxicity profile of this compound is still under investigation, but related compounds have been associated with liver damage, immune system effects, and developmental issues in animal models .
  • Endocrine Disruption : Some PFAS are known endocrine disruptors. Research suggests that this compound may interfere with hormonal signaling pathways, potentially leading to reproductive and developmental problems .

Case Studies

Several case studies have highlighted the biological effects of PFAS compounds similar to this compound:

  • Migration Studies : Research conducted on the migration of PFAS into food materials demonstrated that compounds like this compound can leach into food products under certain conditions. This migration poses risks for dietary exposure and subsequent health effects .
    StudyFindings
    Lerch et al. (2020)Found significant migration of PFAS into food simulants at elevated temperatures.
    DTU Orbit (2023)Highlighted risks associated with dietary exposure to PFAS from food contact materials.

Research Findings

Recent studies have provided insights into the mechanisms by which this compound may exert its biological effects:

  • Cellular Uptake : Research indicates that perfluorinated compounds can be taken up by cells through passive diffusion due to their amphiphilic nature . This uptake can lead to cellular stress and activation of pathways associated with inflammation and toxicity.
  • Metabolic Effects : Animal studies have shown that PFAS can alter lipid metabolism and disrupt normal metabolic processes. This may result in increased cholesterol levels and liver fat accumulation .

Q & A

Q. What is the role of 2-Perfluorodecyl-[1,1-<sup>2</sup>H2]-[1,2-<sup>13</sup>C2]-ethanol in environmental analysis?

Answer: This compound is an isotopically labeled internal standard (ISTD) used to quantify volatile per- and polyfluoroalkyl substances (vPFAS) in environmental matrices. Its <sup>13</sup>C and <sup>2</sup>H labels minimize matrix interference and enable precise correction for analyte loss during extraction and instrumental analysis. It is critical for methods like LC-MS/MS, where co-eluting isomers or matrix components can skew results. For example, analogous compounds (e.g., MFHET, a perfluorohexyl variant) show acceptable recovery rates (60–80%) and linearity (r<sup>2</sup> = 0.89) in the 10–900 pg/µL range .

Q. How should researchers prepare and store standard solutions of this compound?

Answer:

  • Preparation: Dilute stock solutions (e.g., 50 µg/mL in methanol or acetonitrile) to working concentrations (e.g., 1–40 ng/mL) using high-purity solvents. Ensure gravimetric calibration for accuracy.
  • Storage: Keep at –20°C in amber vials to prevent photodegradation. Stability tests for similar labeled PFAS standards indicate no significant degradation over 6 months when stored properly .
  • Quality Control: Verify purity (>99% isotopic enrichment) via isotopic ratio mass spectrometry (IRMS) and confirm absence of unlabeled analogs using high-resolution MS .

Q. How is this compound validated as an internal standard in multi-analyte PFAS studies?

Answer: Validation involves:

  • Recovery Tests: Spike known concentrations into representative matrices (e.g., water, serum). Acceptable recovery ranges are 60–120%, as seen with MFHET in air sampling .
  • Linearity: Establish calibration curves (e.g., 0.5–40 ng/mL) with r<sup>2</sup> ≥ 0.98. For example, perfluoro-n-[1,2-<sup>13</sup>C2]decanoic acid (MPFDA) shows linear responses in methanol .
  • Ion Suppression Checks: Compare analyte signals in solvent vs. matrix to quantify matrix effects (<±20% deviation) .

Advanced Research Questions

Q. How can recovery rates be optimized for this compound in complex matrices (e.g., biological fluids)?

Answer:

  • Matrix Cleanup: Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove interferents. Adjust pH to 4 for optimal PFAS retention .
  • Spike Timing: Introduce the ISTD before extraction to correct for procedural losses. Post-extraction spikes are used to quantify absolute recovery.
  • Solvent Optimization: Acetonitrile (vs. methanol) improves recovery in lipid-rich matrices due to better protein precipitation .

Q. How do researchers address matrix effects when using this compound in LC-MS/MS?

Answer:

  • Compensation via ISTD: The isotopic labels correct for ion suppression/enhancement. For example, co-eluting unlabeled PFAS in air samples caused <15% signal deviation when using MFHET .
  • Dilution Studies: Dilute extracts until matrix effects are negligible. A 1:10 dilution is typical for serum .
  • Alternative Columns: Use C18 columns with trifluoroacetic acid (TFA) modifiers to improve separation of PFAS isomers, reducing co-elution artifacts .

Q. What strategies prevent cross-contamination during high-throughput PFAS analysis?

Answer:

  • Glassware Handling: Rinse all glassware with methanol and bake at 250°C to remove residual PFAS.
  • Instrument Blanks: Run solvent blanks between samples to monitor carryover. For LC-MS/MS, a 2-minute wash with 90% methanol/0.1% NH4OH is effective .
  • Batch Size Limits: Process ≤20 samples per batch to minimize contamination risk, as demonstrated in atmospheric PFAS studies .

Q. Which parameters are critical when validating a new analytical method using this compound?

Answer:

  • Limit of Quantification (LOQ): Determine via signal-to-noise (S/N) ≥10. For PFAS in water, LOQs ≤0.1 ng/mL are achievable .
  • Precision/Accuracy: Intra-day and inter-day precision (RSD <15%) and accuracy (80–120%) must be confirmed across three concentrations.
  • Cross-Validation: Compare results with established methods (e.g., EPA Method 537.1) or interlaboratory studies .

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